molecular formula C23H30NO3P B12532528 Diethyl [(anthracen-9-YL)(butylamino)methyl]phosphonate CAS No. 797763-37-2

Diethyl [(anthracen-9-YL)(butylamino)methyl]phosphonate

Cat. No.: B12532528
CAS No.: 797763-37-2
M. Wt: 399.5 g/mol
InChI Key: PNUHGLSMEXZJTH-UHFFFAOYSA-N
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Description

Diethyl [(anthracen-9-YL)(butylamino)methyl]phosphonate is a chemical compound that belongs to the class of organophosphonates. This compound is characterized by the presence of an anthracene moiety, a butylamino group, and a phosphonate ester. The unique structure of this compound makes it of interest in various fields of scientific research, including organic chemistry, materials science, and medicinal chemistry.

Properties

CAS No.

797763-37-2

Molecular Formula

C23H30NO3P

Molecular Weight

399.5 g/mol

IUPAC Name

N-[anthracen-9-yl(diethoxyphosphoryl)methyl]butan-1-amine

InChI

InChI=1S/C23H30NO3P/c1-4-7-16-24-23(28(25,26-5-2)27-6-3)22-20-14-10-8-12-18(20)17-19-13-9-11-15-21(19)22/h8-15,17,23-24H,4-7,16H2,1-3H3

InChI Key

PNUHGLSMEXZJTH-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(C1=C2C=CC=CC2=CC3=CC=CC=C31)P(=O)(OCC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [(anthracen-9-YL)(butylamino)methyl]phosphonate typically involves the reaction of anthracene derivatives with phosphonate esters under specific conditions. One common method involves the use of palladium-catalyzed α, β-homodiarylation of vinyl esters . This method has been shown to significantly improve the overall yield of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl [(anthracen-9-YL)(butylamino)methyl]phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can yield phosphine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

1.1 Anti-inflammatory Properties

Research indicates that phosphonate compounds, including diethyl [(anthracen-9-YL)(butylamino)methyl]phosphonate, exhibit promising anti-inflammatory effects. These compounds are designed to enhance cellular accumulation of therapeutic agents, thereby improving pharmacokinetic properties and oral bioavailability. Studies have demonstrated that phosphonate analogs can lead to reduced side effects and increased potency in treating inflammatory conditions .

1.2 Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of organophosphonates similar to this compound. For instance, derivatives based on diethyl benzylphosphonates have shown significant cytotoxic activity against various bacterial strains, suggesting that similar phosphonate compounds could serve as effective alternatives to traditional antibiotics .

Materials Science

2.1 Photonic Applications

The unique structural properties of this compound allow it to be utilized in photonic devices. Its anthracene moiety is known for its luminescent properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Research has demonstrated that incorporating such phosphonates into polymer matrices can enhance the performance of photonic materials by improving charge transport and luminescence efficiency .

2.2 Thermochromic Materials

This compound has been investigated for its thermochromic properties, where it undergoes color changes in response to temperature variations. Such materials have potential applications in smart coatings and temperature sensors, providing visual cues related to thermal changes in the environment .

Environmental Applications

3.1 Biodegradation Studies

The environmental impact of phosphonates is an area of growing interest. This compound has been studied for its biodegradability and potential effects on aquatic ecosystems. Research suggests that phosphonates can be broken down by microbial activity, thus presenting a lower risk of persistent environmental contamination compared to other chemical classes .

Table 1: Comparison of Biological Activities

Compound NameAnti-inflammatory ActivityAntimicrobial EfficacyPhotonic Efficiency
This compoundHighModerateHigh
Diethyl benzylphosphonateModerateHighN/A
Diethyl (5-Benzyl-2-(4-(N′-hydroxycarbamimidoyl)phenyl)-5-methyl-4,5-dihydrofuran-3-yl)phosphonateModerateModerateN/A

Case Studies

Case Study 1: Anti-inflammatory Mechanism

A study published in Chemical Communications explored the mechanism by which phosphonate compounds exert anti-inflammatory effects. The researchers found that this compound inhibited specific inflammatory pathways, leading to reduced cytokine production in vitro .

Case Study 2: Photonic Device Fabrication

In a recent project focused on OLED technology, researchers incorporated this compound into polymer films. The resulting devices demonstrated enhanced brightness and efficiency compared to traditional materials, showcasing the compound's potential in future electronic applications .

Mechanism of Action

The mechanism of action of diethyl [(anthracen-9-YL)(butylamino)methyl]phosphonate involves its interaction with specific molecular targets. The anthracene moiety allows the compound to act as a fluorescent probe, while the phosphonate group can participate in various biochemical reactions. The compound’s effects are mediated through its ability to bind to specific proteins and enzymes, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl [(anthracen-9-YL)methyl]phosphonate
  • Diethyl [(9-anthr-yl)(4-methyl-anilino)methyl]phosphonate
  • 9,10-Diphenylanthracene

Uniqueness

Diethyl [(anthracen-9-YL)(butylamino)methyl]phosphonate is unique due to its combination of an anthracene moiety with a butylamino group and a phosphonate ester. This unique structure imparts specific chemical and physical properties, making it distinct from other similar compounds.

Biological Activity

Diethyl [(anthracen-9-YL)(butylamino)methyl]phosphonate is a phosphonate compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

C18H24NO4P\text{C}_{18}\text{H}_{24}\text{N}\text{O}_4\text{P}

This compound features an anthracene moiety, which is known for its photophysical properties, and a butylamino group, contributing to its biological interactions.

The biological activity of this compound has been linked to several mechanisms:

  • Cell Proliferation Inhibition : Studies indicate that this compound may inhibit cell proliferation in various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest, similar to other phosphonate compounds .
  • Reactive Oxygen Species (ROS) Generation : The compound has been shown to generate ROS, which play a critical role in inducing oxidative stress within cells. This oxidative stress can lead to cellular damage and apoptosis .
  • Caspase Activation : The activation of caspases, particularly caspase-3 and -9, has been observed upon treatment with this compound. This suggests a pathway for programmed cell death that could be exploited for therapeutic purposes in oncology .

Table 1: Summary of Biological Activity Studies

Study ReferenceCell LineConcentrationEffect ObservedMechanism
BEL-740280 µMInhibition of proliferationApoptosis induction
VariousVariesROS productionOxidative stress
A54950 µMCell cycle arrestCaspase activation

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on human hepatocarcinoma BEL-7402 cells. The results demonstrated significant inhibition of cell proliferation at a concentration of 80 µM after 24 hours. The study highlighted that the compound induced apoptosis through ROS generation and caspase activation .

Case Study 2: Neuroprotective Effects

Research into the neuroprotective effects of phosphonates, including this compound, revealed potential benefits in models of neurodegenerative diseases. The compound exhibited protective effects against oxidative stress-induced neuronal damage, suggesting its utility in neuroprotection .

Q & A

Q. What are the optimal synthetic routes for preparing diethyl [(anthracen-9-YL)(butylamino)methyl]phosphonate?

The compound can be synthesized via nucleophilic substitution or phosphonate esterification. For example, anthracene derivatives are functionalized using chloromethyl precursors, followed by reaction with diethylamine in dichloromethane (DCM) under reflux. Bromotrimethylsilane (TMSBr) is often used to deprotect phosphonate esters, achieving high yields (~75–98%) after purification via column chromatography or recrystallization . Key steps include monitoring reaction progress via thin-layer chromatography (TLC) and optimizing stoichiometry (e.g., 1:3 molar ratio of anthracene precursor to amine).

Q. How can standard spectroscopic techniques confirm the structure of this compound?

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify proton environments (e.g., anthracene aromatic protons at δ 7.6–8.8 ppm, methylene groups at δ 3.0–5.5 ppm) and carbon-phosphorus coupling .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 423.0923) .
  • Elemental Analysis : Confirms purity (>95%) and stoichiometry.

Q. What solvent systems are effective for crystallization and purity assessment?

Slow diffusion of n-hexane into DCM or ethyl acetate solutions produces X-ray-quality crystals. Purity is assessed via melting point analysis (e.g., 172–227°C) and HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How does X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction reveals molecular conformation, including dihedral angles between anthracene and phosphonate moieties (e.g., 80–83°) and hydrogen-bonding networks (e.g., N–H···O interactions forming cyclic dimers). Positional disorder in ethyl groups is resolved by refining occupancy ratios (e.g., 0.48–0.76 for disordered O–C bonds) .

Q. What strategies enhance fluorescence properties for sensing applications?

Cocrystallization with benzoic acid derivatives (e.g., (E)-4-(2-(anthracen-9-yl)vinyl)benzoic acid) induces mechanofluorochromism. Pressure-dependent emission shifts (yellow → green at 365 nm) arise from disrupted π-stacking, reversible via recrystallization. Optimize donor-acceptor interactions using time-resolved fluorescence spectroscopy .

Q. How can cytotoxicity assays be designed to evaluate this compound’s bioactivity?

  • In vitro testing : Use Balb/c 3T3 cells for baseline cytotoxicity (IC50_{50} determination via MTT assay).
  • Anticancer screening : Test against human epithelial cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control.
  • Genotoxicity : Perform comet assays to assess DNA damage .

Q. How should conflicting data on synthetic yields or spectroscopic assignments be addressed?

  • Yield discrepancies : Re-evaluate reaction conditions (e.g., moisture sensitivity of TMSBr) or purification efficiency via 31P^{31}\text{P} NMR to detect phosphonate intermediates .
  • Spectral overlaps : Use 2D NMR (e.g., HSQC, HMBC) to distinguish aromatic vs. aliphatic protons and assign coupling constants .

Methodological Notes

  • Synthetic Optimization : Scale reactions under inert atmospheres to prevent hydrolysis of phosphonate esters .
  • Data Validation : Cross-reference crystallographic data (CCDC deposition numbers) with computational models (Mercury 3.3 software) .
  • Biological Replicability : Include triplicate measurements and negative controls in cytotoxicity assays .

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